molecular formula C15H15NO3 B2860965 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide CAS No. 1396874-80-8

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2860965
CAS No.: 1396874-80-8
M. Wt: 257.289
InChI Key: TUDMBRIAZRIAOE-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a synthetic chemical compound designed for research and development purposes. Its structure incorporates a 1-hydroxy-2,3-dihydro-1H-indene moiety linked to a furan-2-carboxamide group. Compounds featuring the indanone (or related dihydroindene) scaffold are of significant research interest due to their diverse biological activities. Scientific literature indicates that indanone-based structures are explored in various fields, including as potential inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant in neurological and cancer research . Furthermore, the furan carboxamide group is a common pharmacophore found in compounds investigated for antiviral activity, such as inhibitors of viral proteases . This unique combination of structural features makes this compound a valuable chemical tool for researchers in medicinal chemistry. It can be used in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel compounds for biochemical testing. The specific mechanism of action, metabolic profile, and primary research applications for this compound are subject to ongoing investigation. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of personal use. Researchers are responsible for ensuring all safe handling practices are followed in their laboratories.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDMBRIAZRIAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-((1-Hydroxy-2,3-Dihydro-1H-Inden-1-Yl)Methyl)Furan-2-Carboxamide

Key Intermediates and Precursors

The synthesis of this compound requires two primary intermediates:

  • Furan-2-carbonyl chloride : Synthesized via thionyl chloride-mediated chlorination of furan-2-carboxylic acid.
  • (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine : Prepared through reductive amination of 1-hydroxy-2,3-dihydro-1H-inden-1-carbaldehyde.
Synthesis of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid is treated with excess thionyl chloride ($$ \text{SOCl}2 $$) in dry benzene under reflux for 10–12 hours. The reaction produces furan-2-carbonyl chloride (a colorless liquid) with near-quantitative yield:
$$
\text{Furan-2-carboxylic acid} + \text{SOCl}
2 \xrightarrow{\text{reflux}} \text{Furan-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}
$$
This intermediate is highly reactive and must be used immediately in subsequent steps.

Preparation of (1-Hydroxy-2,3-Dihydro-1H-Inden-1-Yl)Methylamine

The amine precursor is synthesized via a two-step process:

  • Aldehyde Formation : Oxidation of 2,3-dihydro-1H-inden-1-ol using pyridinium chlorochromate (PCC) in dichloromethane.
  • Reductive Amination : Reaction of the aldehyde with ammonium acetate and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol at 0–5°C.

Amide Bond Formation

The final step involves coupling furan-2-carbonyl chloride with (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine. This is typically performed in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with triethylamine ($$ \text{Et}3\text{N} $$) as a base:
$$
\text{Furan-2-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}
3\text{N, DMF}} \text{this compound} + \text{HCl}
$$
Reaction Conditions :

  • Temperature: 0°C → room temperature (gradual warming)
  • Time: 4–6 hours
  • Yield: 65–78%

Optimization of Reaction Parameters

Solvent Selection

  • Dimethylformamide (DMF) : Enhances solubility of polar intermediates but requires strict anhydrous conditions.
  • Dichloromethane (DCM) : Preferred for acid chloride reactions due to low nucleophilicity; yields are 5–10% lower than DMF.

Purification Techniques

Method Conditions Purity Achieved
Recrystallization Ethanol/water (3:1) 95–98%
Column Chromatography Silica gel, hexane/ethyl acetate (4:1) >99%

Mechanistic Insights

Nucleophilic Acyl Substitution

The amine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride, displacing chloride ($$ \text{Cl}^- $$) and forming the amide bond. Triethylamine neutralizes $$ \text{HCl} $$, shifting the equilibrium toward product formation.

Stereochemical Considerations

The (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group introduces a chiral center at the inden ring’s 1-position. Racemization is minimized by maintaining low temperatures (<10°C) during coupling.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
IR (KBr) 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1600 cm⁻¹ (furan C=C)
¹H NMR δ 6.85 (furan H-3), δ 4.35 (CH₂NH), δ 1.95–2.15 (inden CH₂)
¹³C NMR δ 165.2 (amide C=O), δ 148.7 (furan C-2), δ 72.1 (inden C-OH)

Mass Spectrometry

  • Molecular Ion : $$ m/z $$ 285.3 ($$ \text{C}{15}\text{H}{15}\text{NO}_3^+ $$)
  • Fragmentation Pattern: Loss of furan ($$ -68 \, \text{Da} $$) and indenylmethyl ($$ -132 \, \text{Da} $$) groups.

Alternative Synthetic Strategies

Mixed Anhydride Method

Furan-2-carboxylic acid is reacted with ethyl chloroformate to form a mixed anhydride, which then couples with the amine in tetrahydrofuran (THF). Yields are comparable to the acid chloride route (70–75%) but require longer reaction times (8–12 hours).

Solid-Phase Synthesis

Immobilized furan-2-carboxylic acid on Wang resin allows for stepwise amide bond formation. While this method achieves 85–90% purity, scalability remains challenging.

Challenges and Solutions

Hydroxyl Group Protection

The inden ring’s hydroxyl group may undergo undesired acylation. Protection with tert-butyldimethylsilyl (TBDMS) ether prior to amide coupling prevents this side reaction.

Byproduct Formation

Trace amounts of N,N-diacylated products (<5%) are removed via gradient elution in column chromatography.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable rapid mixing of furan-2-carbonyl chloride and amine, reducing reaction time to 15–20 minutes. This method achieves 80% yield with 50% solvent reduction.

Green Chemistry Approaches

  • Solvent Recycling : DMF is recovered via vacuum distillation (90% efficiency).
  • Catalytic Methods : Lipase-catalyzed amidation in ionic liquids reduces energy consumption but yields are suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the furan-2-carboxamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The indene and furan moieties may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The furan-2-carboxamide moiety is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituents Key Features Biological Activity Reference
N-(4-bromophenyl)furan-2-carboxamide 4-bromophenyl group Enhanced halogen bonding potential Antibacterial (synthesis intermediate)
N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide Nitronaphthofuran core Extended π-conjugation Antibacterial (tested against S. aureus)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide Benzimidazole substituent Improved binding to IDO1 enzyme IDO1 inhibition (65% yield in synthesis)

Key Observations :

  • The target compound’s dihydroindenyl group introduces a chiral center and hydroxyl functionality, which may enhance solubility compared to purely aromatic analogs like N-(4-bromophenyl)furan-2-carboxamide .

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a synthetic organic compound with notable structural features that may confer significant biological activities. The compound belongs to a class of indene derivatives, which have been studied for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on current research findings.

Structural Characteristics

The molecular formula of this compound is C15H15NO3C_{15}H_{15}NO_3, with a molecular weight of 257.28 g/mol. The compound's structure features an indene moiety linked to a furan carboxamide, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₅NO₃
Molecular Weight257.28 g/mol
CAS Number1396874-80-8

Antimicrobial Properties

Recent studies have demonstrated that compounds related to this compound exhibit antibacterial and antifungal activities. For instance, derivatives with similar structures have shown moderate to good antimicrobial activity against various strains of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound may possess significant potential as a therapeutic agent against infections caused by resistant bacterial strains.

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines. In vitro studies indicate that the compound exhibits low cytotoxicity with CC₅₀ values exceeding 100 µM in Vero and MDCK cells, suggesting a favorable safety profile for further development .

Case Studies

A notable study investigated the effects of related indene derivatives on cancer cell proliferation using the MTT assay. The results indicated that certain modifications to the indene structure could enhance the antiproliferative activity against specific cancer types:

CompoundIC₅₀ (µM)Cancer Cell Line
Compound A10.20T47-D
Compound B3.64MCF7

These findings highlight the importance of structural modifications in optimizing the biological activity of indene derivatives.

Q & A

Q. What are the key structural features of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide, and how are they elucidated?

The compound combines a furan-2-carboxamide group with a 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety. Structural elucidation involves:

  • X-ray crystallography : Determines 3D conformation and hydrogen-bonding patterns (e.g., SHELX software for refinement) .
  • NMR spectroscopy : Assigns proton environments (e.g., indene methylene protons at δ 2.5–3.0 ppm, furan protons at δ 6.3–7.1 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What synthetic routes are employed for this compound?

Synthesis typically involves:

  • Step 1 : Reduction of 1-indanone to 1-hydroxy-2,3-dihydro-1H-indene using NaBH₄ or LiAlH₄ .
  • Step 2 : Coupling with furan-2-carboxamide via reductive amination or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
  • Temperature control : Low temperatures (0–5°C) prevent side reactions during sensitive steps like indene hydroxylation .
  • Catalyst screening : Pd/C or Ni catalysts improve reductive amination efficiency .
  • Example optimization table :
StepParameter TestedOptimal ConditionYield Improvement
1Reducing AgentNaBH₄ in MeOH85% → 92%
2SolventDMF vs. THF70% → 88%

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Dynamic NMR : Resolves conformational exchange broadening in indene protons .
  • DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental IR/Raman spectra to validate stereochemistry .
  • Cross-validation : Use multiple techniques (e.g., NOESY for spatial proximity, HSQC for C-H correlations) .

Q. What strategies identify structure-activity relationships (SAR) for this compound’s biological activity?

  • Analog synthesis : Modify the hydroxyl group (e.g., acetylation) or furan ring (e.g., halogenation) to test anti-inflammatory or enzyme inhibition .
  • Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .
  • Case study :
  • Analog : Replacement of furan with thiophene reduced COX-2 inhibition by 40% .
  • Key SAR insight : Furan’s oxygen atom is critical for hydrogen bonding to Arg120 in COX-2 .

Methodological Resources

  • Crystallography : SHELX for structure refinement (high-resolution data) .
  • Chromatography : HPLC-MS for purity assessment (C18 column, 0.1% formic acid mobile phase) .
  • Computational tools : PubChem for molecular descriptors (e.g., LogP, topological surface area) .

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